5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring substituted with a piperazine moiety, which is further substituted with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Moiety: The benzoxazole intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-benzoxazole.
Substitution with Thiadiazole Ring: Finally, the piperazinyl-benzoxazole is reacted with a thiadiazole derivative, such as 3-chloro-1,2,5-thiadiazole, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition of cell proliferation or induction of cell death.
Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Similar in structure but with a morpholine ring instead of piperazine.
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine: Contains a benzothiadiazole ring instead of benzoxazole.
Uniqueness
5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its combination of benzoxazole, piperazine, and thiadiazole rings, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H12ClN5OS |
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Molecular Weight |
321.79 g/mol |
IUPAC Name |
5-chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C13H12ClN5OS/c14-9-1-2-11-10(7-9)16-13(20-11)19-5-3-18(4-6-19)12-8-15-21-17-12/h1-2,7-8H,3-6H2 |
InChI Key |
WPCOWHKWWYEUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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